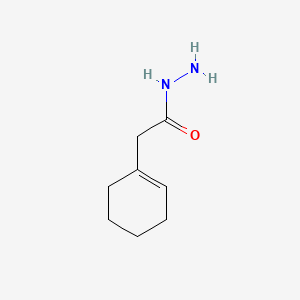

2-(Cyclohex-1-en-1-yl)acetohydrazide

Descripción

2-(Cyclohex-1-en-1-yl)acetohydrazide is a hydrazide derivative characterized by a cyclohexene ring attached to the acetohydrazide core structure. Acetohydrazides are widely studied in medicinal chemistry due to their versatility in forming Schiff bases and heterocyclic derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Propiedades

Número CAS |

159427-00-6 |

|---|---|

Fórmula molecular |

C8H14N2O |

Peso molecular |

154.213 |

Nombre IUPAC |

2-(cyclohexen-1-yl)acetohydrazide |

InChI |

InChI=1S/C8H14N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h4H,1-3,5-6,9H2,(H,10,11) |

Clave InChI |

RFVQJKURGYMZPD-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CC(=O)NN |

Sinónimos |

1-Cyclohexene-1-acetic acid, hydrazide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Acetohydrazide Derivatives

Structural Comparison

The acetohydrazide scaffold allows for extensive substitution, enabling modulation of electronic, steric, and lipophilic properties. Key structural variations among analogs include:

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Key Observations :

Key Observations :

- The synthesis of 2-(Cyclohex-1-en-1-yl)acetohydrazide would likely follow similar hydrazinolysis steps using a cyclohexene-containing ethyl ester precursor.

- Schiff base formation (e.g., with aldehydes) is a common strategy to enhance bioactivity .

Enzyme Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :

α-Glucosidase Inhibition :

- Ethyl-thio benzimidazolyl acetohydrazides exhibited IC50 values of 6.10–7.34 μM, outperforming acarbose (IC50 = 378.2 μM) .

Anticancer Activity

- Triazole-thiol acetohydrazides demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines .

- Notable Compounds: N′-(2-oxoindolin-3-ylidene) derivative: High activity in 3D cancer models. N′-(4-dimethylaminobenzylidene) derivative: Inhibited cancer cell migration .

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

- Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas nonpolar groups (e.g., benzyl in ) may reduce it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.